2-cyclopropyl-9H-fluorene

Description

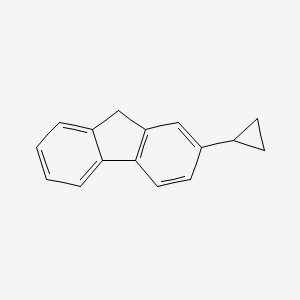

2-Cyclopropyl-9H-fluorene is a fluorene derivative featuring a cyclopropane ring attached to the 2-position of the fluorene core. Fluorene, a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₃H₁₀, serves as the parent structure for this compound . The cyclopropyl substituent introduces steric strain and electronic effects, which can significantly alter its chemical reactivity, solubility, and environmental behavior compared to unsubstituted fluorene or its derivatives.

Properties

CAS No. |

60294-25-9 |

|---|---|

Molecular Formula |

C16H14 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-cyclopropyl-9H-fluorene |

InChI |

InChI=1S/C16H14/c1-2-4-15-13(3-1)10-14-9-12(11-5-6-11)7-8-16(14)15/h1-4,7-9,11H,5-6,10H2 |

InChI Key |

FTBYIPUFRWIZDJ-UHFFFAOYSA-N |

SMILES |

C1CC1C2=CC3=C(C=C2)C4=CC=CC=C4C3 |

Canonical SMILES |

C1CC1C2=CC3=C(C=C2)C4=CC=CC=C4C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Molecular Data for Selected Fluorene Derivatives

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | Cyclopropyl at C2 | C₁₆H₁₄* | ~210.29* | Cyclopropane ring |

| 2-Nitro-9H-fluorene | Nitro (-NO₂) at C2 | C₁₃H₉NO₂ | 211.22 | Nitro group |

| 9H-Fluorene (parent) | None | C₁₃H₁₀ | 166.22 | Aromatic hydrocarbon |

| 9-Fluorenone | Ketone (=O) at C9 | C₁₃H₁₀O | 180.22 | Carbonyl group |

| 9-Methylidenefluorene | Methylidene (=CH₂) at C9 | C₁₄H₁₀ | 178.23 | Exocyclic double bond |

Key Observations:

- In contrast, the nitro group in 2-nitro-9H-fluorene is strongly electron-withdrawing, which may stabilize the aromatic system but increase environmental persistence due to reduced biodegradability . 9-Fluorenone’s carbonyl group significantly increases polarity, reducing hydrophobicity compared to the parent fluorene .

Environmental and Physicochemical Behavior

Bioaccumulation Potential:

- Fluorene derivatives generally exhibit moderate bioaccumulation factors (BCF). For unsubstituted fluorene, BCF values range from 100–500 in aquatic organisms, depending on trophic levels .

- QSAR models suggest nitro-PAHs exhibit higher bioaccumulation due to resistance to metabolic breakdown .

- The cyclopropyl substituent in this compound may also enhance lipophilicity, but its strained ring could lead to higher reactivity, possibly reducing environmental persistence compared to nitro-substituted analogs .

Stability and Reactivity :

- 9-Methylidenefluorene’s exocyclic double bond renders it prone to [4+2] cycloaddition reactions, whereas the cyclopropane ring in this compound may undergo strain-driven ring-opening under acidic or thermal conditions .

Spectral and Analytical Data

- 2-Nitro-9H-fluorene : Infrared (IR) spectroscopy reveals strong N=O stretching vibrations at ~1520 cm⁻¹ and aromatic C-H bending at ~750 cm⁻¹ .

- This compound : While specific spectral data are unavailable, cyclopropane C-H stretching (~3050 cm⁻¹) and ring deformation modes (~1000–800 cm⁻¹) are expected to dominate its IR profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.